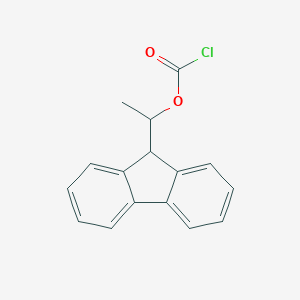

(+)-1-(9-Fluorenyl)ethyl chloroformate

Descripción

The Significance of Enantiomer Discrimination in Scientific Research

The importance of distinguishing between enantiomers is most pronounced in the pharmaceutical and life sciences. The biological systems of the body are inherently chiral, composed of entities like L-amino acids and D-sugars. Consequently, when a chiral drug is administered, its enantiomers can exhibit vastly different pharmacological and toxicological profiles. nih.govstackexchange.com

One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even cause adverse or toxic effects. nih.govslideshare.net The tragic case of thalidomide in the 1960s serves as a stark reminder of this principle; while one enantiomer was an effective sedative, the other was found to be a potent teratogen, causing severe birth defects. chromatographyonline.comsygnaturediscovery.com

This enantioselectivity is not limited to drug activity. The pharmacokinetic processes—absorption, distribution, metabolism, and excretion (ADME)—can also differ between enantiomers. nih.govbohrium.comnih.gov One isomer may be metabolized and cleared from the body at a different rate than the other, affecting the drug's efficacy and safety profile. nih.govnih.gov Therefore, regulatory agencies like the U.S. Food and Drug Administration (FDA) now often require that the isomers of new drugs be studied individually. chromatographyonline.comwvu.edu This necessitates robust analytical methods to separate and quantify enantiomers in various samples, including biological fluids, to ensure the safety and effectiveness of pharmaceuticals. nih.govamericanpharmaceuticalreview.com

Historical Context and Evolution of Chiral Separation Techniques

The study of chirality began in the 19th century, but the practical separation of enantiomers remained a significant challenge for decades. Early methods relied on spontaneous crystallization or the painstaking manual separation of crystals. The field of chiral chromatography, which underpins most modern separation techniques, saw its true beginnings in the mid-20th century.

A significant breakthrough came with the development of chiral stationary phases (CSPs) for chromatography. theanalyticalscientist.com In this direct approach, a stationary phase made from or coated with a single enantiomer of a chiral compound is used to separate a racemic mixture based on the differential transient interactions between the enantiomers and the CSP. wvu.eduwikipedia.org The 1970s and 1980s were a period of rapid innovation, with researchers like William Pirkle designing and testing numerous CSPs, and Yoshio Okamoto developing polysaccharide-based stationary phases that remain widely used today. chromatographyonline.comtheanalyticalscientist.com The evolution of analytical instrumentation, particularly the advent of High-Performance Liquid Chromatography (HPLC), provided the efficiency and resolution needed to make these CSPs practical tools. sygnaturediscovery.com

The following table outlines some of the key milestones in the development of chiral separation techniques.

| Year/Period | Milestone | Significance |

| 1904 | Willstätter speculates about selective adsorption of chiral dyes by chiral materials like wool or silk. theanalyticalscientist.com | Early conceptualization of chiral separation through differential binding. |

| 1930s | Enantiomers of organometallic compounds are separated on a column of crushed quartz crystals. theanalyticalscientist.com | First reported chromatographic separation of enantiomers using a naturally chiral stationary phase. |

| 1944 | Prelog resolves Tröger's base using a lactose column. theanalyticalscientist.com | Considered a landmark achievement that demonstrated the true potential of chiral chromatography. |

| 1960s | Gil-Av prepares several synthetic chiral stationary phases. theanalyticalscientist.com | Marks the beginning of the modern era of synthetic CSPs for gas chromatography. |

| 1960s | The thalidomide disaster occurs, highlighting the different biological effects of enantiomers. chromatographyonline.comsygnaturediscovery.com | Created urgent demand from regulatory bodies and industry for reliable chiral analysis and separation methods. |

| 1970s-1980s | William Pirkle designs and popularizes numerous widely used CSPs. theanalyticalscientist.comchromatographyonline.com | Laid the foundation for the commercialization and widespread adoption of chiral HPLC columns. |

| 1980s | Yoshio Okamoto develops highly effective polysaccharide-based CSPs (e.g., Chiralcel OD, Chiralpak AD). chromatographyonline.comtheanalyticalscientist.com | These cellulose and amylose-based phases became, and remain, some of the most versatile and popular CSPs. |

| Present | Continued development of advanced techniques like Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and advanced detection methods. chromatographyonline.comnih.gov | Ongoing improvements in speed, efficiency, resolution, and environmental friendliness of chiral separations. |

Principles of Indirect Chiral Resolution through Derivatization Strategies

While direct separation on a chiral stationary phase is a powerful technique, an alternative and widely used approach is the indirect method. wvu.edutaylorfrancis.com This strategy involves converting the pair of enantiomers into a pair of diastereomers, which, unlike enantiomers, have different physicochemical properties (e.g., melting point, boiling point, solubility, and chromatographic retention) and can therefore be separated using conventional, achiral analytical methods. wikipedia.orgiupac.org

This conversion is achieved by reacting the racemic analyte with an enantiomerically pure reagent known as a chiral derivatizing agent (CDA). wikipedia.orgwikipedia.org The reaction creates a covalent bond between the analyte and the CDA, forming two diastereomers. For this method to be effective, the CDA must be of high optical purity, and the reaction should proceed to completion without causing the analyte to racemize. wikipedia.org

A prominent example of a CDA is (+)-1-(9-Fluorenyl)ethyl chloroformate , commonly known as (+)-FLEC. fishersci.comscientificlabs.co.uk This reagent is particularly effective for the chiral resolution of compounds containing primary and secondary amine groups, such as amino acids. sigmaaldrich.comacs.orgnacchemical.com The reaction of a racemic amino acid (containing both D- and L-enantiomers) with (+)-FLEC results in the formation of two diastereomeric products: (L-amino acid)-(+)-FLEC and (D-amino acid)-(+)-FLEC.

These resulting diastereomers can then be readily separated on a standard reversed-phase HPLC column. acs.org A significant advantage of using FLEC is that it imparts a highly fluorescent fluorenyl group to the analyte, which allows for very sensitive detection using a fluorescence detector. sigmaaldrich.comnih.gov This derivatization strategy has been successfully applied to a wide range of molecules across various analytical platforms.

The table below details some research applications of this compound as a chiral derivatizing agent.

| Analyte Class | Specific Analytes Studied | Analytical Technique |

| Amino Acids | 17 primary amino acids, Proline, Hydroxyproline acs.org | Reversed-Phase HPLC |

| Amino Acids | Serine, Alanine (B10760859), Valine, Methionine, Leucine, Phenylalanine, Tryptophan, Aspartic acid, Glutamic acid, Proline nih.gov | Micellar Electrokinetic Chromatography (MEKC) |

| Amino Acids | 22 proteogenic and non-proteogenic amino acids acs.org | Trapped Ion Mobility Spectrometry-Time-of-Flight Mass Spectrometry (TIMS-TOFMS) |

| Pharmaceuticals | Atenolol (beta-blocker) sigmaaldrich.com | Reversed-Phase HPLC |

| Herbicides | Glufosinate (B12851) sigmaaldrich.comnacchemical.com | Reversed-Phase HPLC with fluorescence detection |

| Neurotoxins | β-methylamino alanine (BMAA) sigmaaldrich.comsigmaaldrich.com | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

This indirect approach, exemplified by the use of (+)-FLEC, provides a versatile and robust alternative to direct methods, offering flexibility in chromatographic conditions and often enhancing detection sensitivity. iupac.org

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

107474-79-3 |

|---|---|

Fórmula molecular |

C16H13ClO2 |

Peso molecular |

272.72 g/mol |

Nombre IUPAC |

[(1S)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate |

InChI |

InChI=1S/C16H13ClO2/c1-10(19-16(17)18)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15H,1H3/t10-/m0/s1 |

Clave InChI |

SFRVOKMRHPQYGE-JTQLQIEISA-N |

SMILES |

CC(C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl |

SMILES isomérico |

C[C@@H](C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl |

SMILES canónico |

CC(C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl |

Pictogramas |

Corrosive |

Sinónimos |

1-(9-fluorenyl)ethyl chloroformate FLEC |

Origen del producto |

United States |

Stereochemistry and Reactivity of + 1 9 Fluorenyl Ethyl Chloroformate

Synthetic Pathways to (+)-1-(9-Fluorenyl)ethyl Chloroformate

The synthesis of enantiomerically pure this compound is crucial for its effectiveness as a chiral derivatizing agent. An efficient synthesis has been developed to enable its routine use for the resolution of chiral amines, including amino acids. rsc.org

One common synthetic route begins with fluorene, which is reacted with butyl lithium and then acetaldehyde to produce 1-(9-fluorenyl)ethanol. acs.org The racemic alcohol can then be resolved to isolate the desired enantiomer. An alternative and improved synthesis involves the asymmetric transfer hydrogenation of 9-acetylfluorene to produce the chiral alcohol, (S)-(-)-1-(9-fluorenyl)ethanol, which can then be converted to the corresponding chloroformate. researchgate.net

The conversion of the chiral alcohol to the chloroformate is typically achieved by reaction with a phosgenating agent, such as triphosgene, in the presence of a suitable base. google.com The reaction conditions are carefully controlled to avoid racemization and ensure a high yield of the final product with high optical purity. acs.org The optical purity of the FLEC reagent is a critical factor, as impurities can lead to the formation of additional stereoisomers that may interfere with the analysis. nih.gov

Mechanistic Aspects of Derivatization Reactions with this compound

FLEC is a versatile reagent that reacts with primary and secondary amines, as well as thiols, to form stable derivatives. nih.gov The derivatization reaction is the key step in the chiral separation process, as it introduces a chiral center from the FLEC molecule, converting a pair of enantiomers into a pair of diastereomers.

Formation of Carbamate Derivatives with Primary and Secondary Amines

The reaction of (+)-FLEC with primary and secondary amines proceeds through a nucleophilic acyl substitution mechanism. The amino group of the analyte acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. This is followed by the elimination of a chloride ion, resulting in the formation of a stable carbamate linkage. researchgate.netresearchgate.net

The reaction is typically carried out under mild and alkaline conditions, often in a borate buffer, to facilitate the reaction and neutralize the hydrochloric acid byproduct. nih.govresearchgate.net The resulting derivatives are highly fluorescent, which allows for sensitive detection in chromatographic analyses. researchgate.net The general reaction scheme is as follows:

R₁R₂NH + (+)-FLEC → R₁R₂N-CO-O-CH(CH₃)(9-Fluorenyl) + HCl

The formation of these carbamate derivatives is a prerequisite for the subsequent chromatographic separation of the original enantiomers. rsc.org

Reaction Kinetics and Optimization of Derivatization Conditions

The derivatization reaction with FLEC is known for its fast kinetics, often reaching completion within minutes at room temperature. researchgate.netnih.gov However, to ensure quantitative derivatization, especially for trace analysis, optimization of the reaction conditions is essential.

Several factors influence the reaction kinetics and yield, including pH, reagent concentration, reaction time, and temperature. researchgate.netnih.gov The reaction is typically performed in an alkaline medium, which can be achieved using a borate buffer or by adding a base like triethylamine. nih.gov An excess of the FLEC reagent is often used to drive the reaction to completion. nih.gov For instance, molar ratios of analyte to FLEC between 1:50 and 1:100 have been used, with reaction yields exceeding 97% after just 10 minutes. nih.gov

The stability of the formed derivatives is also a crucial consideration. While FLEC derivatives are generally stable, the analysis should ideally be performed soon after derivatization to avoid any potential degradation. nih.gov Automated derivatization methods can improve the reproducibility of the process by ensuring consistent reaction times and conditions. mdc-berlin.denih.gov

Table 1: Optimization of FLEC Derivatization Conditions

| Parameter | Condition | Rationale |

|---|---|---|

| pH | Alkaline (e.g., borate buffer) | Facilitates the nucleophilic attack of the amine and neutralizes HCl byproduct. nih.govresearchgate.net |

| Reagent Ratio | Excess FLEC (e.g., 1:10 to 1:100 analyte:FLEC) | Ensures quantitative derivatization of the analyte. nih.gov |

| Reaction Time | Typically short (e.g., < 10 minutes) | The reaction is kinetically fast. researchgate.netnih.gov |

| Temperature | Room Temperature | Mild conditions are sufficient and prevent potential degradation. researchgate.netresearchgate.net |

Diastereomer Formation and Stereochemical Control

The fundamental principle behind the use of FLEC for chiral separations is the conversion of enantiomers into diastereomers. These diastereomers have different physical and chemical properties, which allows for their separation by achiral chromatographic methods.

Theoretical Framework for Chiral Induction in FLEC Derivatization

When an enantiomerically pure chiral derivatizing agent like (+)-FLEC reacts with a racemic mixture of a chiral analyte (containing both R and S enantiomers), two diastereomers are formed: (+)-FLEC-(R)-analyte and (+)-FLEC-(S)-analyte. These diastereomers possess two chiral centers, one from FLEC and one from the analyte.

The different spatial arrangements of the atoms in the diastereomers lead to distinct interactions with the stationary phase of the chromatography column. researchgate.net This differential interaction results in different retention times, enabling their separation and quantification. nih.govwiley.com The efficiency of the separation depends on the degree of difference in the physicochemical properties of the diastereomers. researchgate.net

Factors Influencing Diastereomeric Ratio and Stability

For accurate quantification of the original enantiomeric composition of the analyte, it is crucial that the derivatization reaction does not alter this ratio. Ideally, the reaction of a racemic analyte with an enantiomerically pure derivatizing agent should yield a 1:1 ratio of the two diastereomers. However, several factors can potentially influence this ratio and the stability of the formed diastereomers.

Kinetic Resolution: If one enantiomer of the analyte reacts at a different rate with FLEC than the other, it can lead to a diastereomeric ratio that does not reflect the original enantiomeric ratio of the analyte. However, the derivatization with FLEC is generally considered to proceed without significant kinetic resolution or racemization. acs.orgrsc.org

Racemization: The stability of the chiral centers in both the analyte and the FLEC molecule during the derivatization process is critical. Harsh reaction conditions, such as strong acid or base and high temperatures, can potentially lead to racemization. rsc.org Enzymatic hydrolysis is sometimes preferred over strong acid hydrolysis for sample preparation to avoid racemization of amino acids before derivatization. rsc.org

Purity of the Reagent: The enantiomeric purity of the FLEC reagent is of utmost importance. Any contamination with the other enantiomer will lead to the formation of four stereoisomers instead of two, complicating the chromatogram and potentially leading to inaccurate results. nih.gov

Stability of Derivatives: The formed diastereomeric carbamates are generally stable under typical reversed-phase liquid chromatography conditions. acs.org However, their stability over time and under different storage conditions should be considered, especially if there is a delay between derivatization and analysis. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 9-acetylfluorene |

| (S)-(-)-1-(9-fluorenyl)ethanol |

| 1-(9-fluorenyl)ethanol |

| Acetaldehyde |

| Borate |

| Butyl lithium |

| Fluorene |

| Phosgene |

| Triethylamine |

Advanced Analytical Methodologies Utilizing + 1 9 Fluorenyl Ethyl Chloroformate Derivatives

Chromatographic Techniques for Enantiomeric Separation

The separation of FLEC-derivatized enantiomers is predominantly achieved through advanced chromatographic techniques. High-performance liquid chromatography (HPLC) and its ultra-high-performance counterpart (UHPLC) are the most common platforms, often coupled with various detection methods to achieve optimal resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC stands as a robust and widely adopted technique for the enantiomeric separation of compounds derivatized with FLEC. The formation of diastereomers upon reaction with FLEC allows for their separation on conventional, achiral stationary phases, obviating the need for more expensive chiral columns. restek.com

Reversed-phase HPLC (RP-HPLC) is the most frequently employed configuration for the analysis of FLEC-derivatized analytes. nih.govsigmaaldrich.com The inherent hydrophobicity of the fluorenyl group in FLEC makes the resulting derivatives well-suited for retention and separation on non-polar stationary phases, such as C8 and C18. chromatographyonline.com The separation mechanism relies on the differential partitioning of the diastereomers between the polar mobile phase and the non-polar stationary phase. teledynelabs.com

The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is a critical parameter that is optimized to achieve baseline separation of the diastereomeric peaks. acs.orgscience.gov For instance, the separation of FLEC-derivatized amino acid enantiomers has been successfully demonstrated using a C18 column with a mobile phase consisting of acetonitrile and an acetic acid buffer. rsc.org The choice of buffer and its pH can also influence the retention and selectivity of the separation.

Table 1: Examples of RP-HPLC Conditions for FLEC-Derivatized Analytes

| Analyte | Column | Mobile Phase | Reference |

|---|---|---|---|

| Amino Acids | C18 | Acetonitrile/Acetic Acid Buffer | rsc.org |

| Chiral Amines | C18 | Acetonitrile/Phosphoric Acid | acs.org |

| Biogenic Amines | C18 | Acetonitrile/Phosphate Buffer | gnest.org |

A significant advantage of using FLEC as a derivatizing agent is the strong native fluorescence of the fluorenyl moiety. acs.orgsigmaaldrich.comsigmaaldrich.com This property allows for highly sensitive detection of the derivatized analytes using a fluorescence detector (FLD). nih.govrsc.orgnih.gov The integration of HPLC with FLD provides a powerful analytical system capable of detecting FLEC derivatives at very low concentrations, often in the nanomolar range. nih.govresearchgate.net

The excitation and emission wavelengths for FLEC derivatives are typically around 260 nm and 315 nm, respectively. The high quantum yield of the FLEC fluorophore results in a strong signal-to-noise ratio, making this method particularly suitable for trace analysis in complex matrices. nih.gov The sensitivity of HPLC-FLD methods for FLEC-derivatized amino acids has been reported to be significantly higher than that of UV absorbance detection. nih.gov

For unambiguous identification and quantification, HPLC systems are often coupled with tandem mass spectrometry (LC-MS/MS). sigmaaldrich.comnih.gov This powerful combination provides not only the retention time information from the HPLC separation but also the mass-to-charge ratio (m/z) and fragmentation pattern of the analytes from the mass spectrometer. sdiarticle4.comresearchgate.net This high degree of selectivity is crucial for analyzing complex biological and environmental samples. rsc.org

In the context of FLEC-derivatized compounds, LC-MS/MS allows for the confirmation of the diastereomers' identities and their precise quantification. rsc.org The development of LC-MS/MS methods for chiral analysis often involves careful optimization of both the chromatographic separation and the mass spectrometric parameters to achieve the desired sensitivity and resolution. nih.gov For example, a method for the chiral analysis of β-methylamino-L-alanine (BMAA) enantiomers utilized FLEC derivatization followed by LC-MS/MS, enabling accurate quantification in cycad seed samples. rsc.orgrsc.org

Table 2: LC-MS/MS Applications for FLEC-Derivatized Analytes

| Analyte | Matrix | Key Findings | Reference |

|---|---|---|---|

| β-methylamino-L-alanine (BMAA) | Cycad Seed | Accurate enantiomeric composition determined. | rsc.orgrsc.org |

| Amphetamines | Plasma, Oral Fluid | Chiral separation achieved for licit vs. illicit source determination. | nih.gov |

| Chiral Pharmaceuticals | --- | Simultaneous detection and enantio-separation of multiple drugs and their metabolites. | nih.gov |

Ultra-High-Performance Liquid Chromatography (UHPLC) for Rapid Analysis

To meet the demands for higher throughput and faster analysis times, ultra-high-performance liquid chromatography (UHPLC) has emerged as a valuable alternative to conventional HPLC. nih.govchromatographyonline.com UHPLC systems utilize columns packed with sub-2 µm particles, which allows for separations to be performed at much higher linear velocities without a significant loss in efficiency. nih.gov This results in significantly shorter run times and increased sample throughput. chromatographyonline.com

The application of UHPLC to the analysis of FLEC-derivatized compounds has demonstrated the potential for rapid and high-resolution enantiomeric separations. For instance, the chiral analysis of BMAA enantiomers was successfully performed using a UHPLC system, achieving a total run time of 15 minutes. rsc.org The transition from HPLC to UHPLC can significantly reduce solvent consumption, making it a "greener" analytical technique. nih.gov

Two-Dimensional Liquid Chromatography (2D-LC) for Comprehensive Chiral Separations

For highly complex samples containing multiple chiral compounds, one-dimensional chromatography may not provide sufficient resolving power. In such cases, two-dimensional liquid chromatography (2D-LC) offers a powerful solution for achieving comprehensive chiral separations. chromatographyonline.comencyclopedia.pub 2D-LC couples two independent chromatographic separations, where fractions from the first dimension (¹D) are transferred to a second dimension (²D) column for further separation. chromatographyonline.com

This technique can be particularly advantageous for the analysis of FLEC-derivatized samples, where an initial separation in the first dimension can be followed by a high-resolution chiral separation in the second dimension. nih.gov The orthogonality of the two separation mechanisms is key to achieving a significant increase in peak capacity. youtube.com While the method development for 2D-LC can be more complex, the enhanced separation power it provides is invaluable for resolving co-eluting peaks and analyzing intricate mixtures of enantiomers. nih.gov

Electrophoretic Methodologies for Chiral Discrimination

Electrophoretic techniques, renowned for their high efficiency and minimal sample consumption, are powerful tools for the separation of chiral compounds. When analytes are derivatized with (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC), they form diastereomeric pairs. These diastereomers possess distinct physicochemical properties, which allows for their separation using various capillary electrophoresis modalities. nih.govmdpi.com The inherent fluorescence of the fluorenyl group in FLEC derivatives also facilitates highly sensitive detection, often employing laser-induced fluorescence (LIF) detectors. nih.govwikipedia.org

Capillary Electrophoresis (CE) Modalities (e.g., CZE, MEKC)

Capillary Electrophoresis (CE) encompasses a family of techniques where separations are performed in narrow-bore capillaries under the influence of an electric field. wikipedia.org For the analysis of FLEC derivatives, Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC) are the most prominently used modalities. nih.govnih.gov

In CZE, charged analytes migrate at different velocities in a buffer-filled capillary according to their charge-to-size ratio, allowing for the separation of charged FLEC-diastereomers. nih.gov MEKC extends the applicability of CE to neutral analytes by adding a surfactant to the buffer at a concentration above its critical micelle concentration (CMC). wikipedia.org This forms micelles that act as a pseudo-stationary phase. The separation of FLEC-diastereomers in MEKC is based on the differential partitioning of the derivatives between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles. scispace.comnih.gov This partitioning is influenced by the hydrophobicity of the analyte, leading to an additional layer of separation selectivity. researchgate.net

The choice between CZE and MEKC depends on the charge and nature of the FLEC derivatives. MEKC is particularly versatile, as it can separate both charged and neutral derivatives and offers greater selectivity for a wide range of compounds. nih.govnih.gov

Interactive Table 1: Overview of Capillary Electrophoresis Modalities for FLEC Derivative Analysis

| Modality | Principle of Separation | Typical Analytes (as FLEC derivatives) | Key Advantages |

| Capillary Zone Electrophoresis (CZE) | Based on differences in the electrophoretic mobility (charge-to-size ratio) of the charged diastereomers. nih.gov | Charged compounds (e.g., amino acids, peptides). nih.govnih.gov | Simplicity, high efficiency for charged species. wikipedia.org |

| Micellar Electrokinetic Chromatography (MEKC) | Based on the differential partitioning of diastereomers between an aqueous mobile phase and a micellar pseudo-stationary phase. wikipedia.org | Neutral and charged compounds (e.g., amino acids, amines). nih.govnih.gov | High versatility, ability to separate neutral analytes, enhanced selectivity. nih.gov |

Micellar Electrokinetic Chromatography (MEKC) Optimization for FLEC-Diastereomers

To achieve optimal separation of FLEC-diastereomers using MEKC, several experimental parameters must be systematically optimized. The goal is to maximize the resolution between the diastereomeric pairs while maintaining a reasonable analysis time. nih.gov

Key parameters for optimization include:

Surfactant Type and Concentration: Sodium dodecyl sulfate (B86663) (SDS) is the most commonly used surfactant. wikipedia.orgnih.gov Its concentration directly affects the amount of the pseudo-stationary phase and, consequently, the retention and selectivity. For instance, in the separation of 12 pairs of FLEC-derivatized amino acids, an SDS concentration of 21 mM was found to be optimal. nih.gov Other surfactants, like ammonium (B1175870) perfluorooctanoate (APFO), have also been used, particularly when a volatile buffer is required for hyphenation with mass spectrometry. nih.gov

Background Electrolyte (BGE) Composition and pH: The pH of the BGE influences the charge of the analytes and the electroosmotic flow (EOF). A sodium tetraborate (B1243019) buffer is frequently employed. nih.govnih.gov The concentration of the buffer is also critical; a 40 mM sodium tetraborate buffer was used in an optimized method for amino acid analysis. nih.gov

Organic Modifiers: The addition of organic solvents, such as propan-2-ol (IPA) or acetonitrile, to the BGE can modify the polarity of the mobile phase and the partitioning of the analytes into the micelles. nih.govnih.gov This fine-tunes the selectivity and resolution. An optimized separation of 29 FLEC-amino acid derivatives was achieved with a BGE containing 8.5% IPA. nih.gov

Temperature and Voltage: Temperature affects buffer viscosity and analyte diffusion, while the applied voltage determines the migration speed and analysis time. These parameters are adjusted to balance separation efficiency and speed. nih.gov

A face-centered central composite design (FCCD) is a statistical tool often used to systematically investigate these parameters and find the optimal conditions for separation. nih.gov

Interactive Table 2: Optimized MEKC Conditions for FLEC-Diastereomer Separations

| Analyte | Derivatizing Agent | Surfactant | BGE | Organic Modifier | Resolution (Rs) | Reference |

| 12 Amino Acid Pairs | (-)-FLEC | 21 mM SDS | 40 mM Sodium Tetraborate | 8.5% Propan-2-ol | 3 - 20 | nih.gov |

| DL-Selenomethionine | (+)-FLEC | 100 mM APFO | pH 8.5 Buffer | Not specified | 4.4 | nih.gov |

Automation of In-Capillary Derivatization Procedures

Traditional derivatization reactions are performed offline (pre-capillary), which can be laborious and prone to error. thermofisher.com A significant advancement in CE is the automation of the derivatization process directly within the capillary, known as in-capillary derivatization. nih.govnih.gov This approach integrates the chemical reaction and the separation into a single, automated sequence. youtube.com

For FLEC derivatives, the procedure typically involves the sequential injection of the analyte solution (e.g., amino acids) and the FLEC reagent into the capillary. nih.gov A voltage is then applied for a specific duration to mix the zones and promote the reaction. nih.gov This automated method offers several advantages:

Simplicity and Speed: The entire analysis, including derivatization and separation, can be completed rapidly, often in under 20 minutes. nih.gov

Reduced Reagent Consumption: Only nanoliter volumes of reagents are required, making the process cost-effective and minimizing waste. youtube.com

High Reproducibility: Automation minimizes manual handling errors, leading to improved precision. thermofisher.comyoutube.com

The efficiency of in-capillary derivatization with FLEC depends on optimizing parameters such as the concentration of the FLEC solution, and the voltage and time applied for the mixing step. For the derivatization of amino acids with (-)-FLEC, an efficient reaction was achieved by applying a voltage of 0.2 kV for 570 seconds. nih.gov

Hyphenation with Mass Spectrometry (CE-MS)

Coupling capillary electrophoresis with mass spectrometry (CE-MS) creates a powerful analytical platform that combines the high separation efficiency of CE with the definitive molecular identification capabilities of MS. nih.govwikipedia.org This hyphenated technique is particularly valuable for analyzing FLEC derivatives in complex biological matrices, providing both high resolution and structural confirmation. nih.govresearchgate.net

The main challenge in CE-MS is the interface between the CE capillary and the MS ion source. nih.gov The low flow rates of CE and the potential incompatibility of CE buffers (which are often non-volatile) with electrospray ionization (ESI) must be addressed. nih.gov Sheath-flow interfaces are commonly used, where a coaxial sheath liquid is introduced around the CE capillary outlet. This liquid provides a stable electrical connection for the ESI process and can be optimized to enhance ionization without compromising the CE separation. wikipedia.orgyoutube.com

CE-MS has been successfully applied to the analysis of FLEC-derivatized amino acids, for example, in cerebrospinal fluid. nih.gov The technique offers excellent sensitivity, with limits of detection (LOD) often in the low micromolar range, and provides the selectivity needed to overcome matrix effects. nih.gov

Ion Mobility Spectrometry for Enantioselective Analysis

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. rfi.ac.uk When coupled with mass spectrometry, it provides an additional dimension of separation, enhancing peak capacity and enabling the resolution of isomeric compounds. For chiral analysis, direct separation of enantiomers by IMS is not feasible as they possess identical collision cross-sections (CCS). acs.org However, by derivatizing the enantiomers with a chiral tag like (+)-FLEC, they are converted into diastereomers with distinct three-dimensional structures and, therefore, different CCS values, allowing for their separation by IMS. acs.org

Principles and Applications of Trapped Ion Mobility Spectrometry-Time-of-Flight Mass Spectrometry (TIMS-TOFMS) with FLEC Derivatives

Trapped Ion Mobility Spectrometry (TIMS) is a high-resolution form of IMS where ions are trapped and separated in a gas-filled analyzer. bu.edu In a TIMS device, a gas flow pushes ions through the analyzer, while a variable electric field gradient acts as a retarding force. bu.edu An ion is "trapped" at a position where the electric field force balances the force from the gas flow. By gradually reducing the electric field, ions are sequentially released from the trap according to their mobility (K₀), with more compact ions being eluted first. bu.edu Coupling TIMS with a time-of-flight (TOF) mass spectrometer provides both high-resolution mobility separation and accurate mass measurement. rfi.ac.uk

A novel method utilizing TIMS-TOFMS has been developed for the fast enantiomeric separation of amino acids derivatized with (+)-FLEC. acs.org Key findings from this research include:

Separation Capability: The method successfully achieved enantioseparation for 17 out of 21 proteinogenic and non-proteinogenic amino acids studied. acs.org

Influence of Cationization: Chiral discrimination of the FLEC-diastereomers was critically dependent on the formation of sodiated adducts ([FLEC-AA + Na]⁺). Separation was not observed with lithium ions (Li⁺) and only partially with potassium ions (K⁺). acs.org

High Resolution: The TIMS resolution for the FLEC-amino acid diastereomers was high, with mobility differences (ΔK₀) ranging from 0.009 cm²/(V·s) for lysine (B10760008) to 0.061 cm²/(V·s) for asparagine. acs.org

This approach provides a generic and rapid platform for chiral analysis, avoiding the need for specific reference compounds for each analyte. acs.org

Interactive Table 3: TIMS-TOFMS Data for Selected (+)-FLEC Derivatized Amino Acid Diastereomers

| Amino Acid | Diastereomer | m/z ([M+Na]⁺) | Collision Cross Section (CCS) in N₂ (Ų) | Mobility (K₀) (cm²/(V·s)) | Mobility Difference (ΔK₀) |

| Asparagine | L-Asn | 393.132 | 193.5 | 1.011 | 0.061 |

| D-Asn | 393.132 | 202.0 | 0.950 | ||

| Aspartic Acid | L-Asp | 394.116 | 194.5 | 1.002 | 0.046 |

| D-Asp | 394.116 | 201.2 | 0.956 | ||

| Leucine | L-Leu | 392.183 | 199.1 | 0.978 | 0.027 |

| D-Leu | 392.183 | 203.1 | 0.951 | ||

| Lysine | L-Lys | 407.194 | 203.4 | 0.951 | 0.009 |

| D-Lys | 407.194 | 204.8 | 0.942 | ||

| Phenylalanine | L-Phe | 426.167 | 204.0 | 0.953 | 0.024 |

| D-Phe | 426.167 | 207.7 | 0.929 | ||

| Data sourced from research on chiral discrimination by TIMS-TOFMS. acs.org |

Collision Cross Section (CCS) Determination for FLEC-Diastereomers

The determination of Collision Cross Section (CCS) values for diastereomers formed by the reaction of this compound (FLEC) with chiral molecules, such as amino acids, is a sophisticated analytical approach for achieving chiral discrimination. This technique leverages the capabilities of ion mobility-mass spectrometry (IM-MS), particularly Trapped Ion Mobility Spectrometry (TIMS), to separate diastereomeric ions based on their distinct three-dimensional structures in the gas phase.

A novel analytical method has been established for the rapid enantiomeric separation of amino acids by forming diastereomers with the chiral derivatizing agent FLEC. acs.orgnih.gov This approach, which utilizes a hybrid Trapped Ion Mobility Spectrometry-Time-of-Flight Mass Spectrometry (TIMS-TOFMS) system, circumvents the need for reference compounds. acs.org The process involves the derivatization of D/L-amino acids with (+)-FLEC, followed by analysis.

Ion Formation and Separation

The analysis by electrospray ionization (ESI) in positive mode has been shown to predominantly yield sodiated ions of the FLEC-derivatized amino acids ([FLEC-AA+Na]⁺). acs.org The presence of sodium ions is critical for achieving chiral discrimination; studies have shown that while potassium ions result in only partial separation for some amino acids like ornithine, the use of lithium ions does not lead to the separation of FLEC-amino acid diastereomers. acs.org The CCS values of the adducts tend to increase with the size of the alkali metal ion. acs.org

Once ionized, the diastereomers are introduced into the TIMS analyzer. Within the TIMS cell, an electrical field gradient traps the ions against a flow of nitrogen gas. acs.org By systematically reducing the voltage of the electric field, ions are eluted sequentially according to their ion mobility (K₀), which is inversely related to their CCS. Diastereomers with different shapes and sizes exhibit different mobilities, allowing for their separation. acs.org Even subtle differences in the CCS of the FLEC-diastereomers can be resolved, enabling their distinct detection.

Research Findings and CCS Data

A comprehensive study involving 21 different amino acids (including proteinogenic and non-proteinogenic types) demonstrated the effectiveness of this methodology. acs.org Enantiomeric separation was successfully achieved for 17 of the 21 amino acids studied. acs.orgnih.gov The resolution achieved is significant, with mobility differences (ΔK₀) ranging from 0.009 cm²/(V·s) for lysine to a substantial 0.061 cm²/(V·s) for asparagine. acs.orgnih.gov An average TIMS resolution (K₀/ΔK₀) of 115 was reported for the FLEC-amino acid diastereomers. acs.org

The migration order of the D- and L-enantiomer derivatives was found to be dependent on the specific structure of the amino acid. acs.orgnih.gov For most of the separated amino acids, the L-diastereomer eluted first, indicating a more compact structure and smaller CCS value. However, for aspartic acid, glutamic acid, and serine, the D-diastereomer was observed to elute first.

The research highlights that the formation of a more compact conformation in the presence of Na⁺ ions is likely responsible for the observed separation. acs.org For instance, when separation is achieved, the first migrating diastereomer shows a deviation from the general trend compared to the second. This is exemplified by the CCS values for the sodiated ornithine diastereomers, where the first migrating ion has a CCS of 237.7 Ų and the second has a value of 241.5 Ų. acs.org

The table below summarizes the findings for a selection of FLEC-derivatized amino acids, showcasing the successful separation and the determined mobility differences.

| Amino Acid | Enantiomer Separation Achieved | Mobility Difference (ΔK₀) [cm²/(V·s)] |

| Asparagine | Yes | 0.061 |

| Lysine | Yes | 0.009 |

| Ornithine | Yes (with Na⁺ and K⁺) | Not specified |

| Selenomethionine (B1662878) | Yes (with Na⁺) | Not specified |

| Alanine (B10760859) | No | Not applicable |

| Glycine | Not applicable (achiral) | Not applicable |

| Data sourced from a study by Lee et al. (2019) which investigated 21 amino acids. acs.orgnih.gov |

The following table presents specific CCS values determined for FLEC-derivatized ornithine and selenomethionine with different alkali metal adducts.

| Compound | Adduct Ion | CCS (Ų) Diastereomer 1 | CCS (Ų) Diastereomer 2 | Separation Observed |

| FLEC-Ornithine | [FLEC₂-Orn + 2Li – H]⁺ | 240.3 | 240.3 | No |

| FLEC-Ornithine | [FLEC₂-Orn + 2Na – H]⁺ | 237.7 | 241.5 | Yes |

| FLEC-Ornithine | [FLEC₂-Orn + 2K – H]⁺ | Not specified | Not specified | Partial |

| FLEC-Selenomethionine | [FLEC-SeMet + Li]⁺ | Not specified | Not specified | No |

| FLEC-Selenomethionine | [FLEC-SeMet + Na]⁺ | Not specified | Not specified | Yes |

| FLEC-Selenomethionine | [FLEC-SeMet + K]⁺ | Not specified | Not specified | No |

| Data derived from research utilizing TIMS-TOFMS. acs.org |

This TIMS-based methodology allows for the resolution of all studied D/L-amino acids using just three distinct methods, resulting in a total analysis time of less than 15 minutes, including the derivatization step. nih.gov The technique is sensitive, with detection limits for the D-enantiomers in the nanomolar range, and can determine enantiomeric ratios down to 2.5%. acs.orgnih.gov

Research Applications of + 1 9 Fluorenyl Ethyl Chloroformate in Scientific Domains

Biomedical and Metabolomics Research

In the realms of biomedical and metabolomics research, (+)-FLEC has emerged as a critical tool for the stereospecific analysis of endogenous and exogenous chiral compounds in complex biological systems. Metabolomics, the comprehensive study of metabolites in biological specimens, benefits from such tools to achieve detailed phenotyping and biomarker discovery.

The stereochemistry of amino acids is fundamental to biological processes, and the ability to separate and quantify their enantiomers (D- and L-forms) is crucial. (+)-FLEC is extensively used for the chiral analysis of both proteinogenic and non-proteinogenic amino acids. acs.org The derivatization process involves the reaction of (+)-FLEC with the amino group of an amino acid, rapidly forming highly fluorescent diastereomeric derivatives at room temperature. acs.org This reaction is noted for proceeding without racemization, ensuring that the enantiomeric composition of the original sample is accurately reflected. acs.org

The resulting diastereomers can then be effectively separated and quantified using reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with fluorescence detection, a method that offers low detection limits and system flexibility. taylorfrancis.comnacchemical.com This approach allows for the separation of the D and L forms of numerous primary amino acids in a single analytical run. acs.org A study demonstrated the separation of 17 primary amino acid enantiomers using this technique. acs.org Furthermore, novel methods utilizing trapped ion mobility spectrometry-time-of-flight mass spectrometry (TIMS-TOFMS) have been developed for the fast enantiomeric separation of FLEC-derivatized amino acids, successfully resolving 22 proteogenic and non-proteogenic amino acids. acs.org

The table below illustrates the resolution achieved for various FLEC-derivatized amino acid diastereomers using micellar electrokinetic chromatography (MEKC), another technique employed for their separation.

| Amino Acid | Resolution (Rs) |

| Alanine (B10760859) | 5.0 |

| Valine | 8.5 |

| Leucine | 10.0 |

| Isoleucine | 9.0 |

| Phenylalanine | 12.0 |

| Tyrosine | 11.0 |

| Tryptophan | 20.0 |

| Serine | 3.0 |

| Threonine | 4.0 |

| Aspartic Acid | 7.0 |

| Glutamic Acid | 6.0 |

| Methionine | 9.5 |

| This table presents resolution values for 12 pairs of FLEC-derivatized amino acid diastereomers separated by MEKC, as reported in a study developing an in-capillary derivatization method. researchgate.net |

The application of (+)-FLEC extends beyond amino acids to other classes of chiral molecules. It has been successfully used as a derivatizing agent for the separation of optically active amines. acs.orgnih.gov The process is analogous to that for amino acids, where the primary or secondary amine group of the analyte reacts with (+)-FLEC to form separable diastereomers. nih.gov This capability is valuable in various analytical contexts, including the analysis of biogenic amines in fermented food products and biological tissues. nih.govsemanticscholar.org While the primary application involves amines, the reactivity of chloroformates with hydroxyl groups suggests potential for the analysis of alpha-hydroxy acids, although this is less commonly cited in the context of FLEC compared to its extensive use with amino compounds.

Determining the concentration of D- and L-amino acids in biological fluids is vital for clinical diagnostics and metabolomic studies. Methods employing (+)-FLEC derivatization are sensitive enough for this purpose. For instance, FLEC-based methods have been successfully applied to the analysis of spiked artificial cerebrospinal fluid (aCSF) samples, demonstrating the applicability of the technique to complex biological matrices. researchgate.net The high stability and fluorescence of the FLEC derivatives allow for their detection at very low concentrations. nih.gov This enables the accurate and robust quantification of amino acids in samples like blood or urine, which is of high importance in metabolomics studies involving large numbers of samples. d-nb.info The ability to measure the enantiomeric composition of amino acids in fluids like CSF and serum is particularly relevant for investigating neurological and metabolic disorders. nih.gov

(+)-FLEC has played a significant role in neurodegenerative disease research, particularly in the study of the neurotoxin β-Methylamino-L-alanine (BMAA). BMAA, a non-protein amino acid produced by cyanobacteria, has been linked to amyotrophic lateral sclerosis (ALS) and other neurodegenerative disorders. rsc.orgnih.gov Like other amino acids, BMAA exists as L- and D-enantiomers, which may have different toxicities and biological activities. rsc.org

A simple and effective LC-MS/MS method was developed for the determination of both D- and L-BMAA enantiomers in biological samples. rsc.org This method involves derivatization with (+)-FLEC to produce chromatographically separable diastereomers of D- and L-BMAA. rsc.org This analytical approach is crucial for determining the enantiomeric composition of BMAA in various sources, such as cycad seeds, and for studying its uptake and distribution in animal tissues, which is essential for understanding its role as a potential risk factor for neurodegenerative illness. rsc.orgnih.gov

The table below shows data from an analysis of BMAA enantiomers in a cycad seed sample using the (+)-FLEC derivatization method.

| BMAA Enantiomer | Concentration (µg/g) | Relative Abundance |

| L-BMAA | 1.23 | 95.3% |

| D-BMAA | 0.06 | 4.7% |

| This table presents example data on the concentration and relative abundance of D- and L-BMAA found in a Cycas micronesica seed sample after derivatization with (+)-FLEC and analysis by LC-ESI-MS/MS. rsc.org |

Pharmaceutical and Agrochemical Sciences

In the pharmaceutical and agrochemical industries, the chirality of a molecule is of paramount importance, as enantiomers can exhibit vastly different pharmacological, toxicological, or pesticidal activities.

The assessment of the optical purity of drug candidates is a critical step in pharmaceutical development and quality control. acs.org Since stereoisomers of racemic drugs often differ in their pharmacological effects, regulatory agencies require strict control over the enantiomeric composition of chiral drugs. acs.orgnih.gov (+)-FLEC serves as a valuable chiral derivatizing reagent for the indirect enantioresolution of drug candidates containing primary and secondary amine functionalities. nih.gov

The derivatization with (+)-FLEC results in stable, non-racemizing diastereomers that can be readily separated using conventional chromatographic techniques like HPLC. nih.gov This allows for the precise determination of the enantiomeric excess (e.e.) of the main drug compound and the quantification of its chiral impurity, even at low levels. nih.gov This method is also applicable in the enantioselective analysis of agrochemicals, such as the herbicide glufosinate (B12851). nacchemical.com

Stereoselective Analysis of Chiral Agrochemicals (e.g., Glufosinate)

(+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) serves as a critical chiral derivatizing agent for the enantioselective analysis of agrochemicals, most notably the herbicide glufosinate. nih.gov Glufosinate, chemically DL-homoalanine-4-yl(methyl)phosphinate, possesses a chiral center, but typically only the L-enantiomer exhibits herbicidal activity. Consequently, methods to separate and quantify the individual D- and L-enantiomers are essential for product development, toxicological assessment, and environmental monitoring.

The analytical approach involves a pre-column derivatization of the glufosinate enantiomers with (+)-FLEC. This reaction converts the enantiomers into diastereomers, which can then be separated using standard reversed-phase high-performance liquid chromatography (HPLC) systems coupled with fluorescence detection. rsc.org The derivatization is conducted under mild conditions, for example at 40°C for 30 minutes, which effectively prevents racemization of the analytes. rsc.orgnih.gov This methodology provides high sensitivity and accuracy for quantifying glufosinate enantiomers in various biological samples, such as serum and urine. rsc.orgrsc.org

The method has been validated with excellent performance metrics, demonstrating its robustness for routine analysis. rsc.orgnih.gov Key parameters from a study on glufosinate enantiomer analysis are detailed below. rsc.org

| Parameter | D-Glufosinate | L-Glufosinate |

| Lower Limit of Quantitation (LOQ) | 0.01 µg/mL | 0.01 µg/mL |

| Limit of Detection (LOD) | 5 ng/mL | 5 ng/mL |

| Mean Recovery Rate (from serum) | > 93.8% | > 93.8% |

| Concentration Range for Recovery | 0.1 - 100 µg/mL | 0.1 - 100 µg/mL |

Role in Quality Control and Assurance of Chiral Compounds

The principle of using (+)-FLEC to form separable diastereomers extends to the broader field of quality control and assurance for chiral compounds, particularly within the pharmaceutical industry. mdpi.com Many modern drugs are chiral, and often only one enantiomer is responsible for the therapeutic effect while the other may be inactive or cause unwanted side effects. Therefore, regulatory bodies mandate strict control over the enantiomeric purity of chiral drug substances.

(+)-FLEC is employed as a versatile derivatizing agent for the indirect enantioresolution of compounds containing primary and secondary amine groups. mdpi.com The resulting diastereomers can be separated and quantified using techniques like HPLC and capillary electrophoresis (CE). nih.govmdpi.com This allows for the precise determination of the enantiomeric ratio, ensuring that the final pharmaceutical product meets the required purity specifications.

The compatibility of FLEC with aqueous media is a significant advantage, as many target analytes are found in biological or environmental samples, and separation techniques like CE are primarily performed in aqueous buffers. mdpi.com By reacting the chiral analyte with (+)-FLEC, analysts can use achiral separation systems to quantify the enantiomeric excess and identify any chiral impurities, playing a vital role in the quality assessment of enantiomeric drugs. mdpi.comnih.gov

Forensic and Environmental Analytical Chemistry

Application in Amino Acid Racemization Studies for Forensic Science (e.g., Fingerprint Dating)

A novel application of (+)-FLEC is emerging in forensic science, specifically in the age estimation of fingerprints. rsc.org The method is based on the principle of amino acid racemization, where the L-amino acids naturally present in fingerprint residue slowly convert to their D-enantiomers over time. rsc.orgrsc.org By measuring the ratio of D- to L-enantiomers (D/L ratio) for a specific amino acid, it is possible to estimate the time since the fingerprint was deposited. rsc.org

In this context, FLEC is used as the derivatizing agent to enable the separation of the amino acid enantiomers using ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). rsc.orgrsc.org The reaction is rapid and the resulting diastereomeric products are stable, which is crucial for accurate quantification. rsc.orgrsc.org

Research has focused on several amino acids found in fingerprint residue, including serine, alanine, valine, and others. rsc.org Serine, in particular, has shown a promising trend where the percentage of the D-enantiomer increases steadily with the age of the fingerprint, especially within the first 30 days of deposition. rsc.orgrsc.org This provides a potential timeline that can be invaluable in criminal investigations. rsc.org

The table below presents data from a study analyzing the change in the percentage of D-serine in fingerprints over time from six different donors. rsc.org

| Aging Period | Donor 1 (% D-Serine) | Donor 2 (% D-Serine) | Donor 3 (% D-Serine) | Donor 4 (% D-Serine) | Donor 5 (% D-Serine) | Donor 6 (% D-Serine) |

| 0 Days | ~0.2% | ~0.2% | ~0.2% | ~0.2% | ~0.2% | ~0.2% |

| 30 Days | > 1.0% | > 1.0% | > 1.0% | > 1.0% | > 1.0% | > 1.0% |

| 180 Days | ~5.0% | ~2.5% | ~6.0% | ~2.0% | ~5.5% | ~2.0% |

Analysis of Chiral Pollutants and Environmental Contaminants

The application of (+)-FLEC extends to environmental science for the analysis of chiral pollutants. nih.gov Many pesticides, pharmaceuticals, and industrial chemicals that are released into the environment are chiral. The enantiomers of these pollutants can exhibit different behaviors in terms of environmental fate, transport, and toxicity. Therefore, enantioselective analysis is crucial for accurate environmental risk assessment.

One example of an environmental contaminant analyzed using FLEC is β-methylamino-L-alanine (BMAA), a neurotoxin produced by cyanobacteria and found in diverse aquatic and terrestrial environments. rsc.org Determining the enantiomeric composition of BMAA is important for understanding its biochemical properties and toxicological significance.

A method using (+)-FLEC for derivatization followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed to separate and quantify D- and L-BMAA in complex biological samples, such as cycad seeds. rsc.orgrsc.org This methodology avoids the racemization that can occur with other sample preparation techniques like strong acid hydrolysis. rsc.org The high sensitivity and accuracy of this method allow for the detection of naturally occurring D-BMAA, contributing to a better understanding of the distribution and effects of this environmental toxin. rsc.org

The following table details the results from the analysis of BMAA enantiomers in a Cycas micronesica seed sample. rsc.org

| Enantiomer | Concentration (µg/g wet weight) | Standard Deviation |

| L-BMAA | 50.13 | ± 0.05 |

| D-BMAA | 4.08 | ± 0.04 |

Methodological Development and Validation of Flec Based Assays

Optimization Strategies for Derivatization Reaction Conditions

Impact of Reagent-to-Analyte Molar Ratios

The molar ratio of (+)-1-(9-Fluorenyl)ethyl chloroformate to the analyte is a critical parameter that directly influences the derivatization efficiency. An excess of the derivatizing agent is generally required to drive the reaction to completion, ensuring that all analyte molecules are converted to their corresponding diastereomeric derivatives.

For instance, in the derivatization of amino acids, specific concentrations of FLEC are used to ensure a sufficient molar excess. One common protocol involves adding 50 μL of an 18 mM (+)-FLEC solution in acetone (B3395972) to 50 μL of the amino acid sample. nih.gov This ensures the reagent is not a limiting factor in the reaction. For effective derivatization, it has been noted that the concentration of the amino acids should be 300 nM or higher. nih.gov

In studies involving the related reagent 9-fluorenylmethyl chloroformate (FMOC-Cl), the impact of molar ratios has been quantified. Linearity in derivatization was observed over a wide range, specifically a 10 to 300 molar ratio of FMOC-Cl to the total amino acid content, demonstrating that a significant excess of the reagent can be used without compromising the quantitative nature of the assay. nih.gov This principle of using a substantial molar excess is fundamental to achieving high derivatization yields, which were reported to be between 93-97% for FLEC under optimized conditions. nih.gov

Table 1: Exemplary Reagent Concentrations in FLEC Derivatization

| Analyte | Reagent | Reagent Concentration | Sample Concentration | Reference |

|---|---|---|---|---|

| DL-Amino Acids | (+)-FLEC in acetone | 18 mM | 40-600 μM | nih.gov |

| DL-Glufosinate | (+)-FLEC | Not specified | 0.01 µg/mL (LOQ) | researchgate.net |

| Amino Acids | FMOC-Cl (related reagent) | 10 to 300 molar ratio to analyte | Not specified | nih.gov |

Influence of pH and Temperature on Reaction Efficiency and Product Stability

The pH of the reaction medium and the temperature at which derivatization is performed are crucial for both the reaction rate and the stability of the resulting FLEC derivatives. The reaction between FLEC and primary or secondary amines is typically carried out in a buffered, alkaline environment. nih.govnih.gov

pH Influence: The derivatization reaction requires a basic pH to ensure that the amino group of the analyte is deprotonated and thus sufficiently nucleophilic to attack the chloroformate. Borate buffers are commonly employed for this purpose. nih.govscielo.br

A study on amino acid derivatization used a 5 mM sodium tetraborate (B1243019) buffer at pH 9.2. nih.gov

Interestingly, investigating the effect of buffer pH from 8.0 to 10.5 on separation performance revealed no significant differences in resolution, likely because this range is well above the isoelectric point (pI) of the derivatized amino acids. nih.gov A pH of 9.2 was chosen for its convenience, as it did not require adjustment after preparation. nih.gov

For the derivatization of aspartic acid, glutamic acid, and proline, a sodium citrate (B86180) buffer at a lower pH of 4.4 has been used effectively. nih.gov

Temperature Influence: FLEC is known to react quickly with primary and secondary amines at room temperature, forming highly stable derivatives. nih.gov However, in some cases, mild heating is applied to ensure the reaction proceeds efficiently without inducing racemization.

For the analysis of DL-glufosinate, derivatization with (+)-FLEC was performed at 40°C for 30 minutes, conditions which were confirmed to not cause racemization. researchgate.net

General studies on the stability of related chemical structures show that both pH and temperature are critical factors, with degradation kinetics often following first-order models and Arrhenius behavior over specific temperature ranges. researchgate.netrsc.org Maximum stability is often observed within a specific pH range, for example, pH 3.0-5.0 for the drug flutamide. researchgate.netrsc.org While FLEC derivatives are generally stable, these findings underscore the importance of controlling pH and temperature to prevent hydrolysis of the reagent and degradation of the products. nih.govnih.gov

Kinetic Studies and Reaction Time Optimization

The derivatization reaction with FLEC is notably rapid, which is a significant advantage for analytical throughput. nih.gov Optimizing the reaction time is a balance between ensuring complete derivatization and minimizing the potential for side reactions or degradation of the formed products.

Studies have employed various reaction times, reflecting the rapid kinetics of the FLEC reagent:

In the micellar electrokinetic chromatography (MEKC) analysis of DL-amino acids, the sample was simply shaken for two minutes with the FLEC reagent at room temperature to complete the derivatization. nih.gov

For the analysis of β-methylamino-L-alanine (BMAA), derivatization was also performed at room temperature, indicating a fast reaction. researchgate.net

In the analysis of glufosinate (B12851) enantiomers, a longer reaction time of 30 minutes at 40°C was utilized to ensure complete derivatization. researchgate.net

For the related reagent FMOC-Cl, a reaction time of 40 minutes at ambient temperature was found to be effective for quantitative derivatization of amino acids. nih.gov

The optimal reaction time is determined empirically and is linked to other conditions like temperature and pH. The stability of the FLEC derivatives, which can last for more than 48 hours, allows for flexibility in analysis and automated processing of multiple samples after the reaction is complete. nih.gov

Advanced Sample Preparation Techniques for FLEC Derivatization

Effective sample preparation is paramount for the success of FLEC-based assays, especially when dealing with complex biological matrices. The primary goals are to release the analytes from the sample matrix, preserve their original stereochemistry, and remove interfering substances that could compromise the chromatographic analysis.

Enzymatic Hydrolysis for Preservation of Enantiomeric Integrity

For analytes that are part of larger molecules, such as proteins, a hydrolysis step is necessary to liberate the individual amino acids before derivatization. Traditional strong acid hydrolysis is known to cause racemization, altering the natural D- and L-enantiomer ratios of the amino acids. researchgate.netrsc.org This would render any subsequent chiral analysis inaccurate.

To overcome this critical issue, enzymatic hydrolysis has been adopted as a mild and effective alternative that preserves the enantiomeric integrity of the analytes. researchgate.netrsc.org

In a method developed for the chiral analysis of β-methylamino alanine (B10760859) (BMAA) in cycad seeds, samples were subjected to enzymatic hydrolysis using Pronase. researchgate.netrsc.org

This approach was explicitly chosen to avoid the racemization that is a known consequence of strong acid hydrolysis. researchgate.netrsc.org The results confirmed that the stereochemistry of L- and D-BMAA was preserved during the enzymatic process, allowing for an accurate determination of their enantiomeric composition in the natural samples. researchgate.net

Table 2: Comparison of Hydrolysis Methods for Chiral Analysis

| Hydrolysis Method | Key Feature | Impact on Enantiomeric Integrity | Application Example | Reference |

|---|---|---|---|---|

| Strong Acid Hydrolysis | Harsh conditions (e.g., strong acid, high heat) | Causes racemization, altering D/L ratio | Often avoided in modern chiral analysis | researchgate.netrsc.org |

| Enzymatic Hydrolysis | Mild conditions using enzymes (e.g., Pronase) | Preserves original enantiomeric composition | Chiral analysis of BMAA in cycad seeds | researchgate.netrsc.orgrsc.org |

Strategies for Minimizing Matrix Effects and Enhancing Extraction Recovery

Matrix effects, which manifest as ion suppression or enhancement in mass spectrometry, and low extraction recovery are significant challenges in the analysis of complex samples. nih.govnih.gov Various strategies are employed during sample preparation to mitigate these issues and ensure the reliability of FLEC-based assays.

Minimizing Matrix Effects: Matrix effects are caused by co-eluting endogenous components from the sample matrix that interfere with the ionization of the target analyte. nih.govchromatographyonline.com

Sample Dilution: A straightforward approach to reduce the concentration of interfering matrix components is to dilute the sample extract before analysis. nih.govchromatographyonline.com In one FLEC method, the derivatized sample was dried, reconstituted in an acetonitrile (B52724)/water mixture, and then diluted tenfold with water before injection. nih.gov

Optimized Chromatography: Adjusting chromatographic conditions to separate the analyte peak from regions where matrix effects occur is a common strategy. nih.govchromatographyonline.com

Effective Sample Cleanup: The most robust strategy is to remove interferences during sample preparation. This can involve techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to selectively isolate the analyte from the bulk of the matrix. nih.govsepscience.com For example, after derivatizing glyphosate (B1671968) and AMPA with the similar reagent FMOC-Cl, the reaction was stopped by washing with diethyl ether, which also served as a cleanup step. scielo.br

Enhancing Extraction Recovery: Extraction recovery refers to the efficiency of the extraction process in recovering the analyte from the sample matrix. nih.govbiotage.com Maximizing recovery is crucial for achieving high sensitivity.

The choice of extraction solvent and technique is critical. The efficiency of the extraction step (RE) is a key performance parameter evaluated during method validation. nih.gov

In FLEC-based methods, after derivatization in an aqueous buffer, the derivatives are typically extracted into an organic solvent. This liquid-liquid extraction step must be optimized to ensure a high transfer of the now more hydrophobic FLEC derivatives into the organic phase, leaving behind more polar, water-soluble interferences. nih.govscielo.br

By carefully implementing these sample preparation strategies, the accuracy, precision, and sensitivity of FLEC-based analytical methods can be significantly improved. researchgate.netnih.gov

Performance Characteristics and Validation Parameters of FLEC-Based Assays

The validation of an analytical method ensures that it is suitable for its intended purpose. For assays based on derivatization with this compound (FLEC), performance is characterized by several key validation parameters, including detection limits, precision, accuracy, and recovery. These parameters are critical for guaranteeing reliable and reproducible results, particularly in the enantioselective analysis of amino acids and other chiral compounds.

Determination of Limits of Detection (LOD) and Limits of Quantification (LOQ)

The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov In FLEC-based assays, these limits are highly dependent on the analytical technique employed, such as High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE), and the detector, typically fluorescence (FLD) or mass spectrometry (MS).

Methods for determining LOD and LOQ often rely on the analysis of a calibration curve, where LOD is calculated as 3.3 times the standard deviation of the response divided by the slope of the curve (3.3 × σ/S), and LOQ is calculated as 10 times that ratio (10 × σ/S). nih.gov

Research has demonstrated the high sensitivity of FLEC-based methods. For instance, a micellar electrokinetic chromatography (MEKC) method with UV-induced fluorescence detection achieved LODs in the nanomolar range for numerous proteinogenic amino acids derivatized with (+)-FLEC. nih.gov As detailed in the table below, most tested amino acids had LODs between 13 and 60 nM. nih.gov However, analytes like Arginine and Tryptophan showed higher LODs, which was attributed to slower migration and peak broadening, and in the case of Tryptophan, potential intramolecular quenching of the FLEC fluorophore. nih.gov Similarly, a method using Trapped Ion Mobility Spectrometry-Time of Flight Mass Spectrometry (TIMS-TOF MS) also reported detection of FLEC-derivatized amino acids down to the low-nanomolar level. acs.org

| FLEC-Derivatized Amino Acid | Limit of Detection (LOD) (nM) |

|---|---|

| Alanine | 13 |

| Valine | 14 |

| Glutamic acid | 26 |

| Leucine | 29 |

| Phenylalanine | 60 |

| Arginine | 156 |

| Tryptophan | 580 |

Data sourced from a study using MEKC with UV-induced fluorescence detection. nih.gov

Evaluation of Precision, Accuracy, and Recovery

Precision, accuracy, and recovery are fundamental to validating a FLEC-based assay.

Precision measures the closeness of agreement between repeated measurements of the same sample, typically expressed as the relative standard deviation (RSD). It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). pda.org

Accuracy refers to the closeness of the measured value to the true value. It is often evaluated through spike recovery experiments, where a known quantity of the analyte is added to a sample matrix and the percentage of the added amount that is successfully measured (% recovery) is calculated. nih.gov

Recovery can also refer specifically to the efficiency of a particular step in the method, such as the derivatization reaction or sample extraction.

FLEC-based methods have demonstrated high precision and good recovery. A MEKC method for DL-amino acids showed excellent peak-area and migration-time repeatability, with RSDs below 2.6% and 1.9%, respectively. nih.gov The derivatization step itself has been shown to be highly efficient, with a calculated yield of 93–97% for the reaction between FLEC and DL-tryptophan. nih.gov In a similar pre-column derivatization HPLC method for determining the enantiomeric purity of a novel fluoroquinolone, the precision was found to be 1.13% RSD, and the average recovery of the spiked enantiomer was 94.4%. nih.gov These values underscore the reliability of methods that rely on chiral derivatization.

| Validation Parameter | System | Observed Value | Reference |

|---|---|---|---|

| Precision (Peak Area Repeatability) | MEKC-LIF of FLEC-AAs | <2.6% RSD | nih.gov |

| Precision (Migration Time Repeatability) | MEKC-LIF of FLEC-AAs | <1.9% RSD | nih.gov |

| Linearity (Coefficient of Determination) | MEKC-LIF of FLEC-AAs | >0.985 | nih.gov |

| Derivatization Recovery (Yield) | FLEC + DL-Tryptophan | 93-97% | nih.gov |

| Method Accuracy (Average Recovery) | HPLC of derivatized fluoroquinolone | 94.4% | nih.gov |

Considerations for Method Automation and Throughput

In settings where a large number of samples require analysis, such as in clinical metabolomics or pharmaceutical quality control, method automation and high throughput are critical. The pre-column derivatization step required for FLEC analysis is a key target for automation.

Modern HPLC and CE systems often feature autosamplers with robotic capabilities that can be programmed to perform the entire derivatization procedure online. thermofisher.comnih.gov This involves the automated aspiration of precise volumes of the sample, the FLEC reagent, and the reaction buffer into a vial or loop. The mixture is then incubated for a set time before a portion is automatically injected into the chromatographic system. An automated "sandwich" injection mode, where the sample is bracketed by the derivatization reagent, has been shown to enhance method sensitivity and precision for other reagents like o-Phthaldialdehyde (OPA). nih.gov

Automating the FLEC derivatization process offers several advantages:

Increased Throughput: Manual sample preparation is a significant bottleneck. Automation allows for unattended processing of entire multi-well plates, freeing up analyst time. thermofisher.com

Improved Precision: Robotic liquid handlers provide higher precision in dispensing reagents compared to manual pipetting, reducing variability and leading to lower RSDs. nih.gov

Reduced Sample and Reagent Consumption: Automated systems can work with smaller volumes, conserving valuable samples and expensive chiral reagents like FLEC.

Furthermore, integrating automated sample preparation workstations, such as those that use PhyTip® columns for protein purification or solid-phase extraction (SPE), can create a fully automated workflow from raw sample to final result, significantly boosting laboratory efficiency. biotage.com

Q & A

Q. What is the standard derivatization procedure for chiral amines using FLEC in HPLC analysis?

FLEC is used to derivatize chiral amines, forming diastereomers separable on achiral reversed-phase columns. A typical protocol involves:

- Dissolving the analyte in acetone or acetonitrile.

- Adding FLEC (18 mM in acetone) at a 2:1 molar ratio to the amine.

- Reacting at room temperature for 30–60 minutes.

- Quenching excess reagent with solid-phase extraction (e.g., C18 cartridges) to avoid interference .

- Separating derivatives using a C18 column with a mobile phase of acetonitrile/water (acidified with 0.1% TFA) and fluorescence detection (λex 260 nm, λem 315 nm).

Q. How does FLEC enhance sensitivity in enantiomer detection?

FLEC introduces a fluorescent 9-fluorenyl group, enabling detection at nanomolar levels. Its strong UV absorbance and fluorescence amplify signals for trace analytes (e.g., D-carnitine in L-carnitine at 0.1–1.0% levels) . This is critical in biological matrices like plasma or cerebrospinal fluid, where enantiomer concentrations are low .

Q. What are the primary applications of FLEC in pharmaceutical research?

FLEC is widely used for:

- Enantiomeric purity assessment of β-blockers (e.g., propranolol, atenolol) .

- Quantifying D-amino acids in neurodegenerative disease studies (e.g., D-serine in Alzheimer’s research) .

- Chiral analysis of unnatural amino acids (e.g., β-methylamino alanine) in environmental toxins .

Advanced Research Questions

Q. How can reaction conditions (solvent, temperature, pH) be optimized for FLEC derivatization?

- Solvent : Acetone or acetonitrile ensures reagent stability. Avoid protic solvents (e.g., methanol) to prevent hydrolysis .

- Temperature : Room temperature (20–25°C) minimizes side reactions; higher temperatures risk racemization .

- pH : Neutral to slightly basic conditions (pH 7–9) maximize amine reactivity. Acidic conditions reduce derivatization efficiency .

Q. What strategies resolve diastereomer co-elution in FLEC-based separations?

- Stationary phase : Polar-embedded C18 or phenyl columns improve resolution by enhancing hydrophobic/hydrogen-bonding interactions .

- Mobile phase : Adjusting acetonitrile content (10–40%) and using ion-pair agents (e.g., ammonium formate) enhances selectivity .

- Post-column cooling : Reduces peak broadening for thermally labile derivatives .

Q. How to validate FLEC-based methods for trace enantiomer quantification in complex matrices?

- Linearity : Test over 0.1–10 µg/mL (R<sup>2</sup> >0.995) with spiked plasma/urine samples .

- LOD/LOQ : Achieve LODs ≤1 nM via fluorescence signal amplification .

- Matrix effects : Use isotope-labeled internal standards (e.g., D3-FLEC) to correct recovery variations .

Q. Can FLEC be combined with capillary electrophoresis (CE) or mass spectrometry (MS)?

- CE : FLEC derivatives are compatible with CE using ammonium perfluorooctanoate (APFO) as a volatile pseudostationary phase, enabling baseline separation of 14 amino acids .

- LC-MS/MS : FLEC-labeled analytes (e.g., N-methyl-D-aspartate) show improved ionization efficiency and reduced matrix interference in ESI+ mode .

Q. What factors influence the stability of FLEC derivatives during storage?

- Temperature : Store at –20°C to prevent hydrolysis; derivatives degrade by 5–10% over 72 hours at 4°C .

- Light exposure : Protect from UV light to avoid fluorophore degradation .

- Solvent : Acetonitrile > acetone for long-term stability (≥1 month) .

Q. How does mobile phase pH and organic modifier choice impact FLEC-based separations?

Q. How does FLEC compare to other chiral derivatization agents (e.g., NIFE, OPA)?

- Selectivity : FLEC outperforms N-(4-nitrophenoxycarbonyl)-L-phenylalanine (NIFE) for bulky amines due to steric effects .

- Sensitivity : FLEC’s fluorescence detection surpasses o-phthalaldehyde (OPA) in UV-based methods .

- Compatibility : FLEC derivatives are stable in LC-MS buffers, unlike thermally labile Marfey’s reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro